erythro-Hydroxy Bupropion HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythro-Hydroxy Bupropion Hydrochloride, also known as erythrohydrobupropion, is a substituted amphetamine derivative and a minor active metabolite of the antidepressant drug bupropion. Bupropion is a norepinephrine-dopamine reuptake inhibitor and nicotinic acetylcholine receptor negative allosteric modulator. Erythro-Hydroxy Bupropion Hydrochloride exists as a racemic mixture of two stereoisomers, (1R,2S)-erythrohydrobupropion and (1S,2R)-erythrohydrobupropion .
Preparation Methods
Erythro-Hydroxy Bupropion Hydrochloride is formed from bupropion via reduction of the ketone group primarily by 11β-hydroxysteroid dehydrogenase-1 and to a minor extent by aldo-keto reductases. It can also be formed from bupropion by carbonyl reductases . The synthetic route involves the reduction of bupropion using appropriate reducing agents under controlled conditions to yield erythro-Hydroxy Bupropion Hydrochloride.
Chemical Reactions Analysis
Erythro-Hydroxy Bupropion Hydrochloride undergoes several types of chemical reactions:
Oxidation: It is metabolized by the cytochrome P450 enzymes CYP2B6 and CYP2C19 into erythro-4’-hydroxy-hydrobupropion.
Reduction: The compound is formed from bupropion via reduction of the ketone group.
Glucuronidation: It is further metabolized by various glucuronosyltransferase enzymes into glucuronide conjugates.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and carbonyl reductases for reduction. Major products formed from these reactions include erythro-4’-hydroxy-hydrobupropion and glucuronide conjugates .
Scientific Research Applications
Erythro-Hydroxy Bupropion Hydrochloride has several scientific research applications:
Chemistry: It is used to study the stereoselective metabolism of bupropion and its metabolites.
Biology: It is used to investigate the pharmacokinetics and pharmacodynamics of bupropion and its metabolites.
Medicine: It is studied for its role as a minor active metabolite of bupropion, contributing to the overall pharmacological effects of bupropion therapy.
Industry: It is used in the development of analytical methods for the quantification of bupropion and its metabolites in biological matrices
Mechanism of Action
Erythro-Hydroxy Bupropion Hydrochloride exerts its effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, thereby prolonging their duration of action within the neuronal synapse. It also acts as a CYP2D6 inhibitor, accounting for about 9% of CYP2D6 inhibition during bupropion therapy .
Comparison with Similar Compounds
Erythro-Hydroxy Bupropion Hydrochloride is compared with other similar compounds such as hydroxybupropion and threohydrobupropion. These compounds are also metabolites of bupropion and contribute to its pharmacological activities. erythro-Hydroxy Bupropion Hydrochloride is unique in its stereoselective formation and its specific role in CYP2D6 inhibition .
Similar compounds include:
- Hydroxybupropion
- Threohydrobupropion
- Bupropion (parent compound)
Erythro-Hydroxy Bupropion Hydrochloride circulates at similar concentrations as bupropion during bupropion therapy, whereas hydroxybupropion and threohydrobupropion circulate at higher concentrations .
Properties
CAS No. |
357628-62-7 |
---|---|
Molecular Formula |
C13H21Cl2NO |
Molecular Weight |
278.22 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(1R,2S)-erythro-Dihydro Bupropion Hydrochloride; (αR)-3-Chloro-α-[(1S)-1-[(1,1-dimethylethyl)amino]ethyl]-benzenemethanol Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.